3-(2-(二甲氨基)乙氧基)丙酸叔丁酯

描述

科学研究应用

Medicinal Chemistry

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate has been investigated for its potential as a drug candidate in various therapeutic areas:

- PROTAC Development : Recent studies have utilized this compound in the synthesis of proteolysis-targeting chimeras (PROTACs). These compounds are designed to selectively degrade specific proteins involved in diseases like cancer. For instance, research demonstrated the compound's efficacy in degrading transglutaminase 2 (TG2) in ovarian cancer cell lines, highlighting its potential in targeted cancer therapies .

- Inhibitors for Cancer Treatment : The compound has been used as a building block for developing inhibitors targeting specific pathways in cancer cells. Its structural properties allow it to be modified into various derivatives that can enhance biological activity against cancer targets .

Drug Delivery Systems

The lipophilic nature of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate makes it an attractive candidate for drug delivery applications:

- Nanoparticle Formulations : This compound can be incorporated into nanoparticles to improve the solubility and bioavailability of poorly soluble drugs. Studies have shown that formulations including this compound can enhance the therapeutic efficacy of encapsulated drugs by facilitating their transport across biological barriers .

- Transdermal Delivery : Its ability to penetrate biological membranes makes it suitable for transdermal drug delivery systems. Research indicates that formulations containing this compound can improve skin absorption rates, thereby enhancing the effectiveness of topical medications .

Cosmetic Applications

In the cosmetic industry, tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is recognized for its potential benefits:

- Moisturizers and Emollients : The compound is used in formulations aimed at improving skin hydration and barrier function. Its properties allow it to act as an emollient, providing a smooth feel on the skin while delivering active ingredients effectively .

- Stabilizing Agent : The compound can also serve as a stabilizer in cosmetic formulations, helping to maintain the integrity of products over time. Its chemical structure allows it to interact favorably with other ingredients, enhancing product stability and performance .

Case Study 1: PROTACs Targeting TG2

In a study published in July 2023, researchers synthesized a series of compounds including tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate to evaluate their effectiveness in degrading TG2 in ovarian cancer cell lines. The results indicated that specific derivatives significantly reduced TG2 levels in a concentration-dependent manner, demonstrating the potential of this compound in targeted cancer therapy .

Case Study 2: Cosmetic Formulation Development

A study focused on optimizing cosmetic formulations using tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate revealed its effectiveness as an emollient and stabilizing agent. The formulation was tested for sensory properties and moisturizing effects, showing significant improvements compared to control formulations without this compound .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(dimethylamino)ethanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to ensure consistent product quality .

化学反应分析

Types of Reactions

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester and ether functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and other bases.

Major Products Formed

Nucleophilic Substitution: The major products depend on the nucleophile used in the reaction.

Hydrolysis: The major products are the corresponding carboxylic acid and alcohol.

作用机制

The mechanism of action of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate involves its reactivity as an ester and ether. The ester group can undergo hydrolysis, while the ether group can participate in nucleophilic substitution reactions . These reactions are facilitated by the presence of the dimethylamino group, which can act as a nucleophile or base .

相似化合物的比较

Similar Compounds

Tert-butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate: This compound has a similar structure but contains an amino group instead of a dimethylamino group.

Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound contains a hydroxy group instead of a dimethylamino group.

Uniqueness

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is unique due to the presence of the dimethylamino group, which imparts different reactivity and properties compared to similar compounds . This makes it valuable in specific synthetic applications where the dimethylamino group is required .

生物活性

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, while providing a comprehensive overview of the existing research findings.

Chemical Structure and Properties

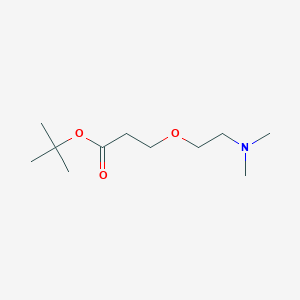

Tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate possesses a tert-butyl group, a propanoate moiety, and a dimethylaminoethoxy side chain. This structure contributes to its lipophilicity and ability to interact with biological membranes, which is crucial for its biological activity.

The biological activity of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is primarily attributed to its interaction with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the ether moiety may facilitate membrane permeability, allowing the compound to exert effects within cells.

Biological Effects

Research indicates that tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate exhibits several biological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has shown potential in reducing viability in HeLa cells at specific concentrations through mechanisms that may involve apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : The dimethylamino group is known for its neuroprotective properties. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis.

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Case Studies and Experimental Findings

-

In Vitro Studies :

- A study involving HeLa cells demonstrated that tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate significantly reduced cell viability at concentrations ranging from 10 µM to 100 µM over 24 hours. Cell viability was assessed using the Cell Titer Blue assay, indicating a dose-dependent response (see Table 1 for details).

Concentration (µM) Cell Viability (%) 10 85 25 65 50 40 100 20 -

Mechanistic Insights :

- Proteomic analysis revealed that treatment with tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate led to changes in the expression levels of proteins involved in apoptosis and cell cycle regulation. Notably, proteins such as p53 and Bcl-2 were affected, suggesting a potential mechanism through which the compound induces cell death in cancer cells.

-

Comparative Studies :

- Comparison with structurally similar compounds showed that tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate exhibited superior cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further development.

Safety and Toxicology

While the biological activity of tert-butyl 3-(2-(dimethylamino)ethoxy)propanoate is promising, safety assessments are critical. Preliminary toxicity studies indicate that at lower concentrations (below 10 µM), the compound does not significantly affect normal cell lines, suggesting a therapeutic window for its application.

属性

IUPAC Name |

tert-butyl 3-[2-(dimethylamino)ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-11(2,3)15-10(13)6-8-14-9-7-12(4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTQQOHNSMOEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564499 | |

| Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133803-62-0 | |

| Record name | 1,1-Dimethylethyl 3-[2-(dimethylamino)ethoxy]propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133803-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-[2-(dimethylamino)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。